3-(6-Amino-8-bromo-9H-purin-9-yl)propyl acetate
Description
3-(6-Amino-8-bromo-9H-purin-9-yl)propyl acetate is a purine derivative characterized by a bromine substituent at position 8 and an amino group at position 6 of the adenine core. The compound features a propyl acetate chain at the N9 position of the purine ring, distinguishing it from related structures. This functionalization likely influences its physicochemical properties, such as solubility and metabolic stability, compared to other purine analogs. A structurally similar compound, 9-(RS)-(2,3-dihydroxypropyl)-8-bromoadenine (CAS 69369-04-6), shares the 6-amino-8-bromo-purinyl core but substitutes the propyl acetate chain with a dihydroxypropyl group, suggesting divergent biological interactions or synthetic pathways .
Properties
Molecular Formula |
C10H12BrN5O2 |
|---|---|
Molecular Weight |
314.14 g/mol |
IUPAC Name |
3-(6-amino-8-bromopurin-9-yl)propyl acetate |
InChI |
InChI=1S/C10H12BrN5O2/c1-6(17)18-4-2-3-16-9-7(15-10(16)11)8(12)13-5-14-9/h5H,2-4H2,1H3,(H2,12,13,14) |
InChI Key |
PKRHWDYXMVSYJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCCN1C2=NC=NC(=C2N=C1Br)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(6-Amino-8-bromo-9H-purin-9-yl)propyl acetate typically involves the reaction of 6-amino-8-bromo-9H-purine with propyl acetate under specific conditions. The reaction conditions often include the use of solvents like toluene and ethanol, and the process may involve chromatographic purification to isolate the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
3-(6-Amino-8-bromo-9H-purin-9-yl)propyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Hydrolysis: The acetate group can be hydrolyzed to yield the corresponding alcohol.
Common reagents used in these reactions include bases like sodium ethylate or potassium carbonate, and solvents such as dichloromethane and methanol . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(6-Amino-8-bromo-9H-purin-9-yl)propyl acetate is a chemical compound with the molecular formula and a molecular weight of 314.14 g/mol. It features a purine base structure, with an amino group at the 6-position and a bromo substituent at the 8-position of the purine ring. A propyl acetate moiety is also present which can modify the compound's solubility and reactivity.
Scientific Research Applications
this compound has potential applications in pharmaceutical development, where it may serve as a lead compound or intermediate in developing antiviral or anticancer treatments.
Reactivity
The reactivity of this compound is attributed to the bromine atom and the amino group on the purine ring. The bromine can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule. The amino group can engage in reactions typical of amines, such as acylation or alkylation. The acetate group also makes it susceptible to hydrolysis under basic or acidic conditions, leading to the formation of acetic acid and the corresponding amine.
Synthesis
Synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions to ensure selectivity and yield.
Interaction Studies
Interaction studies involving this compound are essential for understanding its biological mechanisms. Preliminary assessments could include spectroscopic methods, such as UV-Vis or NMR, to study its interactions with biomolecules. These studies would provide insights into its therapeutic potential and safety profile.
Structural Similarity
Several compounds share structural similarities with this compound. The uniqueness of this compound lies in its specific substitutions on the purine ring, which may confer distinct biological activities not present in other similar compounds.
Data Table
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Contains bromine and amino groups on purine | Potential antiviral/anticancer |
| Adenosine | Contains ribose sugar attached to adenine | Energy transfer and signaling |
| Guanosine | Contains ribose sugar attached to guanine | Protein synthesis |
| Caffeine | Methylated xanthine derivative | Central nervous system stimulant |
Mechanism of Action
The mechanism of action of 3-(6-Amino-8-bromo-9H-purin-9-yl)propyl acetate involves its interaction with nucleic acids. The compound can potentially bind to DNA or RNA, affecting their structure and function. The molecular targets and pathways involved are not fully understood, but it is believed that the compound can interfere with nucleic acid synthesis and function .
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Purine Derivatives
| Compound Name | Substituents (Position) | Functional Groups on N9 Chain | Key Modifications |
|---|---|---|---|
| 3-(6-Amino-8-bromo-9H-purin-9-yl)propyl acetate | 6-amino, 8-bromo | Propyl acetate | Ester group for enhanced lipophilicity |
| N-Benzyl-9-alkyl-2-chloro-9H-purin-6-amines | 2-chloro, 6-amino | Alkyl-benzylamine | Chlorine at C2; benzylamine for reactivity |
| Methyl (3-{[3-(6-amino-2-butoxy-8-oxo-7,8-dihydro-9H-purin-9-yl)propylamino]methyl}phenyl) acetate | 6-amino, 8-oxo, 2-butoxy | Morpholino-propylamino-methylphenyl acetate | Oxo group at C8; morpholino for pharmacokinetic modulation |
| 3-{2-(1-azulyl)ethoxy}propyl acetate | Non-purine core (azulene) | Propyl acetate with azulene ether | Azulene moiety for optical/electronic properties |
Key Observations :
- Substituent Position : The 8-bromo group in the target compound contrasts with the 2-chloro in derivatives and the 8-oxo group in compounds. Bromine’s larger atomic radius may enhance steric hindrance or alter electron-withdrawing effects compared to chlorine or oxygen .
- Functional Groups: The propyl acetate chain introduces an ester moiety, which may improve membrane permeability compared to dihydroxypropyl () or morpholino-propylamino groups ().
Key Observations :
- In contrast, derivatives use SNAr reactions with benzylamine, favoring C6 substitution .
- Acetate-functionalized compounds (e.g., ) exhibit sensitivity to nucleophilic conditions, as seen in the formation of byproducts with multiple trimethyleneoxy units .
Biological Activity
3-(6-Amino-8-bromo-9H-purin-9-yl)propyl acetate is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a purine base with an amino group and a bromine atom at specific positions, linked to a propyl acetate moiety. This structure suggests potential interactions with various biological targets, particularly in nucleic acid metabolism and enzyme inhibition.
Research indicates that compounds similar to this compound may act through the following mechanisms:
- Inhibition of Protein Arginine Methyltransferases (PRMTs) : Studies have shown that derivatives with purine structures can inhibit PRMTs, which are crucial for regulating cellular processes. The introduction of an adenosine moiety in similar compounds has resulted in submicromolar IC50 values against PRMT1, indicating potent inhibitory activity .
- Antimicrobial Activity : Compounds with similar purine structures have been evaluated for their antibacterial and antifungal properties. For instance, derivatives have demonstrated significant activity against various Gram-positive and Gram-negative bacteria, as well as fungi, with minimum inhibitory concentration (MIC) values indicating effective antimicrobial potential .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial effects of various purine derivatives, including those similar to this compound. The results indicated that certain derivatives exhibited strong activity against pathogens like E. coli and C. albicans, suggesting potential applications in treating infections .
Case Study 2: Cancer Cell Line Sensitivity
Research involving cancer cell lines highlighted the sensitivity of certain types of leukemia and solid tumors to compounds related to this compound. These compounds showed promising results in inhibiting cell proliferation and inducing apoptosis in vitro .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-(6-Amino-8-bromo-9H-purin-9-yl)propyl acetate with high purity?
- Methodological Answer :
- Protecting Group Strategies : Use FMOC [(9-fluorenylmethyloxycarbonyl)] or similar groups to protect reactive amine functionalities during synthesis, as demonstrated in carbamate-protected purine analogs .
- Optimization via Design of Experiments (DoE) : Employ factorial design to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent ratio) and identify optimal conditions, reducing trial-and-error approaches .
- Purification : Utilize thin-layer chromatography (TLC) with ethyl acetate:methanol (19:1) to monitor reaction progress and confirm product identity .
- Yield Improvement : Implement membrane separation technologies or column chromatography for high-purity isolation .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer :
- NMR Spectroscopy : Analyze ¹H-NMR peaks in CDCl₃ to verify substituent positions and integration ratios. For example, aromatic protons in purine rings typically resonate between δ 8.0–8.3 ppm, while acetate methyl groups appear near δ 2.0–2.5 ppm .
- X-ray Crystallography : Resolve molecular conformation and stereochemistry by comparing experimental data with analogous purine derivatives (e.g., diisopropyl phosphonate purines) .
- Mass Spectrometry : Confirm molecular weight (C₁₀H₁₃BrN₅O₂) via high-resolution MS, ensuring no bromine loss or unintended substitutions.
Advanced Research Questions
Q. What computational strategies can predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways, such as nucleophilic substitution at the bromine site or acetate hydrolysis. ICReDD’s reaction path search methods can narrow down viable mechanisms .
- In Silico Reactivity Screening : Combine molecular docking (for biological targets) and transition-state modeling to predict regioselectivity in functionalization reactions .
- Machine Learning : Train models on purine derivative datasets to forecast reaction outcomes under varying conditions (e.g., solvent polarity, pH) .
Q. How to resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess absorption (GI permeability), metabolism (CYP450 interactions), and excretion using ADME assays. For instance, high BBB permeation (predicted in ) may explain discrepancies in CNS activity.
- Metabolite Identification : Use LC-MS/MS to detect in vivo metabolites (e.g., deacetylated or bromine-replaced derivatives) that alter bioactivity .
- Dose-Response Refinement : Conduct interspecies scaling studies to adjust dosages based on metabolic rate differences (e.g., murine vs. primate models) .
Q. What experimental designs optimize reaction conditions for scaling up synthesis while minimizing by-products?
- Methodological Answer :
- Factorial Design : Apply 2^k factorial experiments to evaluate interactions between temperature, pressure, and catalyst concentration. For example, a 3-factor design reduces experiments by 50% while maintaining statistical rigor .
- Process Simulation : Model reactor dynamics (e.g., continuous-flow vs. batch) to enhance mixing efficiency and reduce side reactions like hydrolysis .
- By-Product Analysis : Use GC-MS or HPLC to quantify impurities (e.g., debrominated by-products) and iteratively refine conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
